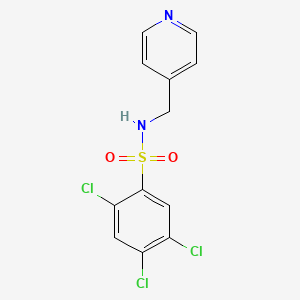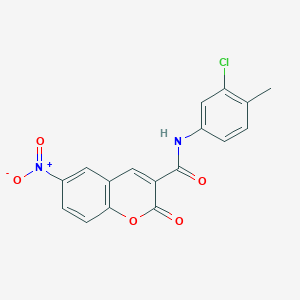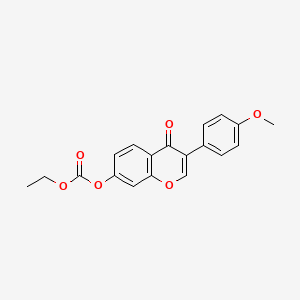![molecular formula C18H16FN5O B2699952 6-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415456-25-4](/img/structure/B2699952.png)
6-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom), and a nitrile group (a carbon triple-bonded to a nitrogen). The presence of fluorine and other functional groups suggests that it might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and pyrrole rings, the introduction of the fluorine atom, and the formation of the nitrile group. Fluoropyridines can be synthesized using various methods, including the Balts-Schiemann reaction . The exact synthesis route would depend on the specific requirements of the compound, such as the position of the fluorine atom and the other functional groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the pyridine and pyrrole rings would give the molecule a certain degree of rigidity, while the fluorine atom and the nitrile group could introduce areas of high electron density .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the fluorine atom, the nitrile group, and the pyridine and pyrrole rings. Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the strong electron-withdrawing effect of the fluorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially enhancing its ability to cross cell membranes if it were used as a drug .Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Docking
The crystal structure and molecular docking studies of pyridine derivatives like 6-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile have significant implications. These compounds have been analyzed using X-ray diffraction, revealing details about their molecular interactions and conformations. They are investigated for potential inhibitory effects on enzymes like Nicotinamidephosphoribosyltransferase (NAMPT), which is crucial for sensitivity to apoptosis in cancer cells (Venkateshan et al., 2019).
Synthesis and Spectroscopic Analysis
The synthesis and spectroscopic analysis of pyridine-carbonitrile derivatives are crucial for understanding their chemical properties and potential applications. These compounds have been synthesized through various protocols and analyzed using techniques like FT-IR, FT-R, and NMR spectroscopy. The absorption and fluorescence spectra provide insights into their interaction with solvents and potential use in various chemical processes (Tranfić et al., 2011).
Corrosion Inhibition
Pyrazolopyridine derivatives, which are structurally similar to the compound , have been studied for their potential as corrosion inhibitors for metals like mild steel. Their efficacy in different environments, such as acidic solutions, is evaluated using techniques like electrochemical impedance spectroscopy and potentiodynamic polarization (Dandia et al., 2013).
Antimicrobial and Antioxidant Activities
Novel pyridine and fused pyridine derivatives have been synthesized and tested for their antimicrobial and antioxidant activities. This research is crucial for developing new therapeutic agents and understanding the biological efficacy of such compounds (Flefel et al., 2018).
Anticancer Properties
Nicotinonitrile derivatives, similar to this compound, have shown significant antiproliferative activity against cancer cell lines like breast and colon cancer. Their mechanism of action includes inducing apoptosis and inhibiting enzymes such as tyrosine kinase, crucial for cancer cell proliferation (El-Hashash et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in clinical trials .
Propiedades
IUPAC Name |
6-[5-(3-fluoropyridine-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O/c19-16-7-21-4-3-15(16)18(25)24-10-13-8-23(9-14(13)11-24)17-2-1-12(5-20)6-22-17/h1-4,6-7,13-14H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCJXFDYXGSEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)C4=C(C=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2699870.png)



![6-ethyl 3-methyl 2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2699876.png)
![5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2699877.png)
![4-(dibutylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2699878.png)
![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2699879.png)

![(5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2699885.png)
![{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea](/img/structure/B2699886.png)


![N-([2,3'-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2699892.png)